molecular formula C17H18F3N3O3 B10995131 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3,4,5-trifluorophenyl)acetamide

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3,4,5-trifluorophenyl)acetamide

Cat. No.: B10995131
M. Wt: 369.34 g/mol
InChI Key: NODNIXAYJFNMNE-UHFFFAOYSA-N
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Description

The compound 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3,4,5-trifluorophenyl)acetamide belongs to a class of spirocyclic hydantoin derivatives with a substituted acetamide moiety. The spirocarbocyclic hydantoin scaffold provides rigidity, which may enhance binding specificity to biological targets, while the trifluorophenyl group contributes to lipophilicity and metabolic stability .

This article focuses on comparing this compound with structurally similar analogs, emphasizing substituent effects on physicochemical properties and bioactivity.

Properties

Molecular Formula

C17H18F3N3O3

Molecular Weight

369.34 g/mol

IUPAC Name

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3,4,5-trifluorophenyl)acetamide

InChI

InChI=1S/C17H18F3N3O3/c1-22-16(26)23(15(25)17(22)5-3-2-4-6-17)9-13(24)21-10-7-11(18)14(20)12(19)8-10/h7-8H,2-6,9H2,1H3,(H,21,24)

InChI Key

NODNIXAYJFNMNE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NC3=CC(=C(C(=C3)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3,4,5-trifluorophenyl)acetamide typically involves multiple steps. One common approach is the reaction of a spirocyclic intermediate with a trifluorophenyl acetamide derivative under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical to achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Biological Activities

The compound has been investigated for its potential biological activities, particularly in the following areas:

Anticonvulsant Activity

Research has shown that derivatives of diazaspiro compounds exhibit anticonvulsant properties. The structure of 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3,4,5-trifluorophenyl)acetamide suggests that it may influence sodium channel activity, which is critical in the modulation of neuronal excitability and seizure activity. Studies indicate that compounds with similar structures have demonstrated efficacy in animal models of epilepsy by enhancing sodium channel slow inactivation .

Antitumor Activity

Preliminary studies indicate that compounds containing the diazaspiro framework may possess antitumor properties. The ability of these compounds to interact with specific cellular pathways involved in tumor growth and proliferation makes them candidates for further investigation as potential anticancer agents .

Antimicrobial Properties

There is a growing interest in the antimicrobial potential of spirocyclic compounds. Initial findings suggest that this class of compounds can exhibit activity against various bacterial strains, indicating their potential use as therapeutic agents in treating infections .

Case Studies and Research Findings

Several studies have highlighted the applications and efficacy of similar compounds:

StudyFocusFindings
Morieux et al., 2009Anticonvulsant ActivityDemonstrated that modifications at specific sites improved anticonvulsant effects in animal models .
Torregrosa et al., 2015Sodium Channel ModulationInvestigated the impact of various substituents on sodium channel activity; found significant anticonvulsant effects .
IUCr StudyCrystal Structure AnalysisRevealed interactions that may contribute to biological activity, including hydrogen bonding patterns that stabilize the compound's structure .

Mechanism of Action

The mechanism of action of 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biological pathways .

Comparison with Similar Compounds

Research Findings and Data

Comparative Bioactivity Data

While direct bioactivity data for the target compound is unavailable, inferences can be drawn:

  • Hypothetical IC50: Based on , the trifluorophenyl group may lower IC50 values compared to non-fluorinated analogs due to enhanced target binding .
  • Enzymatic Stability: Fluorination likely reduces deamination or hydrolysis rates, as seen in 2'-C-methyladenosine derivatives .

Biological Activity

The compound 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3,4,5-trifluorophenyl)acetamide is a member of the spirocyclic class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3,4,5-trifluorophenyl)acetamide
  • Molecular Formula : C_{13}H_{12}F_{3}N_{3}O_{3}
  • Molecular Weight : 313.25 g/mol
  • Appearance : Powder

Biological Activity Overview

This compound exhibits a range of biological activities that have been evaluated in various studies:

Anticancer Activity

Research indicates that compounds with similar spirocyclic structures exhibit significant anticancer properties. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
  • Case Study : A study demonstrated that spirocyclic derivatives showed promising results against various cancer cell lines, suggesting that this compound may have similar effects .

Antimicrobial Properties

The compound has shown potential antimicrobial activity:

  • Mechanism : It may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Research Findings : In vitro studies have reported that related compounds exhibit selective antibacterial activity against Gram-positive bacteria .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective potential of spirocyclic compounds:

  • Mechanism : These compounds may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress.
  • Research Findings : Animal models have shown that certain spirocyclic compounds can improve cognitive function and reduce neurodegeneration .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInduces apoptosis; modulates survival pathways
AntimicrobialDisrupts cell wall synthesis; interferes with metabolism
NeuroprotectiveModulates neurotransmitter levels; reduces oxidative stress

The biological activity of 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3,4,5-trifluorophenyl)acetamide is likely mediated through multiple pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction : Potential binding to neurotransmitter receptors could explain its neuroprotective effects.
  • Oxidative Stress Modulation : It may enhance antioxidant defenses in neuronal cells.

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